A Comprehensive Technical Guide to the Physicochemical Properties of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide
A Comprehensive Technical Guide to the Physicochemical Properties of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide
Abstract
This technical guide provides an in-depth examination of the physicochemical properties of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide (CAS No. 121-78-8). As a Mannich base derivative of the widely used analgesic, acetaminophen (paracetamol), this compound holds significant interest for researchers in medicinal chemistry, pharmacology, and drug development. This document details its chemical identity, core physical properties, synthesis, and comprehensive analytical characterization methodologies. By synthesizing theoretical knowledge with practical, field-proven protocols, this guide serves as a vital resource for scientists investigating this compound's potential applications, such as its reported activity as an acetylcholinesterase (AChE) inhibitor, or its role as a known impurity of the antimalarial drug, Amodiaquine.
Introduction and Strategic Context
N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is a substituted phenolic acetamide that emerges from the well-established Mannich reaction, utilizing acetaminophen as its parent scaffold.[1][2] Its structure, featuring a hydrophilic diethylaminomethyl group ortho to the phenolic hydroxyl, imparts distinct physicochemical characteristics compared to the parent molecule. These modifications influence its solubility, basicity, and potential for pharmacological interactions.
It is critically important to distinguish this compound from AM404, a well-studied metabolite of paracetamol.[3][4] While both are related to paracetamol, AM404 (N-arachidonoylphenolamine) is an endocannabinoid reuptake inhibitor with a vastly different structure and mechanism of action.[3][5][6][7] Our focus here remains strictly on the Mannich base derivative, a compound with its own unique profile, including reported acetylcholinesterase (AChE) inhibitory activity.[8]
This guide is structured to provide a logical progression from fundamental identity to complex analytical workflows, empowering researchers to confidently synthesize, characterize, and evaluate this compound.
Chemical Identity and Structure
The unambiguous identification of a compound is the foundation of all subsequent research. The structural and identifying information for N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is summarized below.
Chemical Structure
The molecule's structure is defined by a 4-hydroxyphenylacetamide core, with a diethylaminomethyl substituent at the C3 position of the phenyl ring.
Caption: Chemical structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide.
Key Identifiers
| Property | Value | Source |
| IUPAC Name | N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide | ChemSrc[1] |
| CAS Number | 121-78-8 | CymitQuimica, Matrix Scientific[9][10] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | Chemsrc, CymitQuimica[1][8][9][11] |
| Molecular Weight | 236.31 g/mol | Chemsrc, CymitQuimica[1][8][9][11] |
| Exact Mass | 236.152 g/mol | Chemsrc[1] |
| Common Synonyms | 4-Acetamido-2-diethylaminomethylphenol, 3-Diethylamino Acetaminophen | Chemsrc, CymitQuimica[1][9] |
| InChI Key | BOUCRWJEKAGKKG-UHFFFAOYSA-N | Chemsrc, CymitQuimica[1][9] |
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. These parameters are essential for designing experiments, formulating solutions, and predicting bioavailability.
| Property | Value | Remarks and Significance | Source |
| Appearance | Powder | Relevant for handling and formulation. | CymitQuimica[8] |
| Density | 1.122 g/cm³ | Calculated value; useful for process chemistry calculations. | Chemsrc[1] |
| Boiling Point | 406.2 °C at 760 mmHg | Calculated value; indicates low volatility. | Chemsrc[1] |
| Flash Point | 199.5 °C | Important for laboratory safety and handling protocols. | Chemsrc[1] |
| Vapor Pressure | 3.52 x 10⁻⁷ mmHg at 25°C | Extremely low volatility under standard conditions. | Chemsrc[1] |
| LogP (Octanol/Water) | 2.27 / 1.37 | Discrepancy likely due to different calculation algorithms. The values suggest moderate lipophilicity, potentially allowing for membrane permeability. | Chemsrc, Chemdiv[1][12] |
| Polar Surface Area (PSA) | 52.57 Ų / 43.48 Ų | Calculated values. This PSA is within the range typical for orally bioavailable drugs, suggesting good potential for absorption. | Chemsrc, Chemdiv[1][12] |
| Hydrogen Bond Donors | 2 | The phenolic -OH and amide N-H groups can donate hydrogen bonds. | Chemdiv[12] |
| Hydrogen Bond Acceptors | 4 | The phenolic -O, amide C=O, and tertiary amine -N can accept hydrogen bonds. | Chemdiv[12] |
Synthesis and Purification
The most direct route to N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is the Mannich reaction, a cornerstone of organic synthesis for aminomethylation.
Synthetic Pathway: The Mannich Reaction
This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but in the case of phenols, it proceeds via electrophilic aromatic substitution. The reaction condenses a primary or secondary amine (diethylamine) with a non-enolizable aldehyde (formaldehyde) and the active hydrogen-containing compound (acetaminophen).[1][2]
Caption: Synthetic workflow for N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide.
Experimental Protocol: Representative Mannich Synthesis
This protocol is a representative method. Researchers should optimize stoichiometry and conditions based on their specific laboratory setup.
Causality Statement: The choice of ethanol as a solvent is strategic; it effectively dissolves the starting acetaminophen and is compatible with the aqueous reagents. The reaction is typically run at reflux to overcome the activation energy for the formation of the Eschenmoser's salt-like intermediate and the subsequent electrophilic aromatic substitution.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-acetamidophenol (paracetamol) in absolute ethanol.
-
Amine & Aldehyde Addition: To the stirred solution, add 1.2 equivalents of diethylamine, followed by the dropwise addition of 1.2 equivalents of aqueous formaldehyde (37% solution).
-
Reaction Execution: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up & Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate/hexanes or by recrystallization from a suitable solvent system like ethanol/water to yield the pure product.
Analytical Characterization
Rigorous analytical characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized compound.
Caption: A typical workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides the most definitive information for structural elucidation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Predicted ¹H NMR Spectrum:
-
Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the phenyl ring will appear as distinct multiplets, influenced by their substitution pattern.
-
Amide N-H (δ ~9.0 ppm): A broad singlet, which is exchangeable with D₂O.
-
Phenolic O-H (δ ~9.5 ppm): A broad singlet, also D₂O exchangeable.
-
Methylene Bridge (-CH₂-) (δ ~3.6 ppm): A singlet integrating to two protons, connecting the aromatic ring and the nitrogen.
-
Diethylamino (-CH₂CH₃) (δ ~2.5-2.7 ppm): A quartet integrating to four protons.
-
Amide Methyl (-CH₃) (δ ~2.0 ppm): A singlet integrating to three protons.
-
Diethylamino (-CH₂CH₃) (δ ~1.1 ppm): A triplet integrating to six protons.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize polar compounds and allows for the observation of exchangeable O-H and N-H protons.
-
Data Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction. Integrate all peaks and assign them to the predicted structure.
Mass Spectrometry (MS)
Principle: MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule.
Expected Results:
-
Molecular Ion Peak: A prominent peak at m/z = 237.16 [M+H]⁺ in positive ion mode, confirming the molecular weight of 236.31 g/mol .
-
Key Fragments: Expect fragmentation corresponding to the loss of the diethylamino group or cleavage at the benzylic position.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample directly into the ESI source of a mass spectrometer or inject it via an HPLC system.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the [M+H]⁺ peak and correlate major fragment ions to the compound's structure.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule, as each group absorbs infrared radiation at a characteristic frequency.
Expected Characteristic Absorption Bands:
-
O-H Stretch (Phenol): Broad band, ~3200-3400 cm⁻¹
-
N-H Stretch (Amide): Moderate band, ~3300 cm⁻¹
-
C-H Stretch (Aliphatic): Sharp bands, ~2850-2970 cm⁻¹
-
C=O Stretch (Amide I): Strong, sharp band, ~1650-1670 cm⁻¹
-
N-H Bend (Amide II): Moderate band, ~1550 cm⁻¹
-
C-N Stretch (Amine/Amide): Moderate bands, ~1200-1350 cm⁻¹
-
Aromatic C=C Bends: Bands in the 1450-1600 cm⁻¹ region.
Protocol (FTIR-ATR):
-
Sample Preparation: Place a small amount of the dry powder sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.
-
Analysis: Identify the key absorption bands and confirm that they are consistent with the proposed chemical structure.
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Acetamide,N-[3-[(diethylamino)methyl]-4-hydroxyphenyl]- | Chemsrc. (n.d.). Retrieved January 13, 2026, from [Link]
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N-(3-((Diethylamino)methyl)-4-hydroxyphenyl)acetamide - Advent Chembio. (n.d.). Retrieved January 13, 2026, from [Link]
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N-(3-Acetyl-4-hydroxyphenyl)acetamide | C10H11NO3 | CID 81720 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
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